molecular formula C24H25N7O3 B8361623 4-(1H-indol-3-yl)-N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]pyrimidin-2-amine

4-(1H-indol-3-yl)-N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]pyrimidin-2-amine

Cat. No. B8361623
M. Wt: 459.5 g/mol
InChI Key: INTRXMPROOSXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-indol-3-yl)-N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C24H25N7O3 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C24H25N7O3

Molecular Weight

459.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]pyrimidin-2-amine

InChI

InChI=1S/C24H25N7O3/c1-29-9-11-30(12-10-29)21-14-23(34-2)20(13-22(21)31(32)33)28-24-25-8-7-19(27-24)17-15-26-18-6-4-3-5-16(17)18/h3-8,13-15,26H,9-12H2,1-2H3,(H,25,27,28)

InChI Key

INTRXMPROOSXAE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)OC)NC3=NC=CC(=N3)C4=CNC5=CC=CC=C54)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-methylpiperazine (148 mg, 1.48 mmol), N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1H-indol-3-yl)pyrimidin-2-amine (Intermediate 68, 224 mg, 0.59 mmol) and trifluoroethanol (5 mL) was sealed into a microwave tube and heated to 120° C. for 1 h in a microwave reactor and then cooled to r.t. The mixture was then concentrated in vacuo. Trituration of the resulting brown gum with ethanol and then diethyl ether gave a solid that was collected by filtration and dried under vacuum to give the title compound (89 mg, 33%) as a pale brown solid; 1H NMR: 3.02-3.13 (4H, m), 4.00 (3H, s), 6.86 (1H, s), 7.08 (1H, t), 7.18 (1H, t), 7.31 (1H, d), 7.45 (1H, d), 8.08 (1H, s), 8.33 (2H, dd), 8.82 (1H, d), 11.81 (1H, s); m/z: ES+ MH+ 460.5.
Quantity
148 mg
Type
reactant
Reaction Step One
Name
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1H-indol-3-yl)pyrimidin-2-amine
Quantity
224 mg
Type
reactant
Reaction Step One
Name
Intermediate 68
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
33%

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